![molecular formula C12H14ClNO4 B14739083 5-[(2-Chloroethyl)(ethyl)amino]benzene-1,3-dicarboxylic acid CAS No. 6266-27-9](/img/structure/B14739083.png)
5-[(2-Chloroethyl)(ethyl)amino]benzene-1,3-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(2-Chloroethyl)(ethyl)amino]benzene-1,3-dicarboxylic acid is an organic compound with the molecular formula C12H14ClNO4 This compound features a benzene ring substituted with a 2-chloroethyl group, an ethylamino group, and two carboxylic acid groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Chloroethyl)(ethyl)amino]benzene-1,3-dicarboxylic acid typically involves the following steps:
Nitration: The benzene ring is nitrated to introduce nitro groups.
Reduction: The nitro groups are reduced to amino groups.
Alkylation: The amino groups are alkylated with 2-chloroethyl and ethyl groups.
Carboxylation: The benzene ring is carboxylated to introduce carboxylic acid groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration, reduction, alkylation, and carboxylation processes. These processes are typically carried out under controlled conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-[(2-Chloroethyl)(ethyl)amino]benzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction can lead to the formation of amines.
Substitution: The chloroethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
5-[(2-Chloroethyl)(ethyl)amino]benzene-1,3-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-[(2-Chloroethyl)(ethyl)amino]benzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to various biological effects. The pathways involved may include inhibition of enzyme activity and disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
5-Aminoisophthalic acid: Similar structure with amino groups instead of chloroethyl and ethylamino groups.
2-Aminoterephthalic acid: Contains amino groups and carboxylic acid groups but lacks the chloroethyl and ethylamino groups.
Uniqueness
5-[(2-Chloroethyl)(ethyl)amino]benzene-1,3-dicarboxylic acid is unique due to the presence of both chloroethyl and ethylamino groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Número CAS |
6266-27-9 |
|---|---|
Fórmula molecular |
C12H14ClNO4 |
Peso molecular |
271.69 g/mol |
Nombre IUPAC |
5-[2-chloroethyl(ethyl)amino]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C12H14ClNO4/c1-2-14(4-3-13)10-6-8(11(15)16)5-9(7-10)12(17)18/h5-7H,2-4H2,1H3,(H,15,16)(H,17,18) |
Clave InChI |
UQISITRJULHNFM-UHFFFAOYSA-N |
SMILES canónico |
CCN(CCCl)C1=CC(=CC(=C1)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


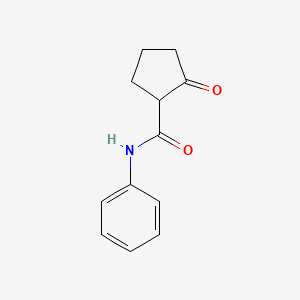
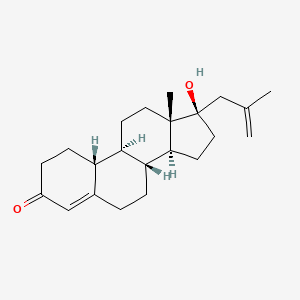


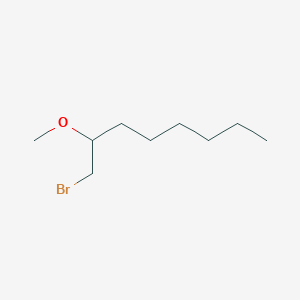
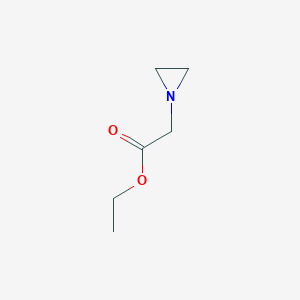
![ethyl [(7-methyl-3-oxo-2,3-dihydro-1H-inden-4-yl)oxy]acetate](/img/structure/B14739051.png)


![N-Cyclohexyl-3-{1-(1,1-dioxo-1H-1lambda~6~,2-benzothiazol-3-yl)-2-[(4-methoxyphenyl)methylidene]hydrazinyl}propanamide](/img/structure/B14739071.png)
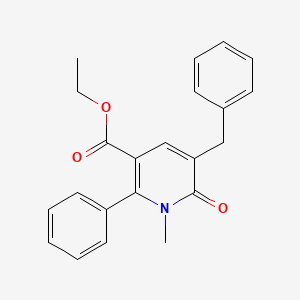
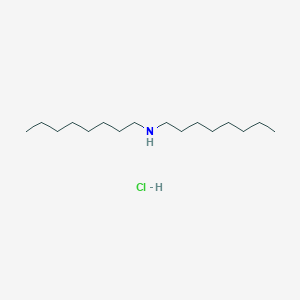
![11-(4-morpholinyl)-11H-indeno[1,2-b]quinoline](/img/structure/B14739087.png)
![[3-(Acetyloxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methyl acetate](/img/structure/B14739090.png)
